molecular formula C42H70O12 B600431 ginsenoside Rk1

ginsenoside Rk1

Katalognummer: B600431
Molekulargewicht: 767.0 g/mol
InChI-Schlüssel: KWDWBAISZWOAHD-MHOSXIPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ginsenoside Rk1 is a minor ginsenoside found in Panax ginseng, a plant that has been used in traditional Chinese medicine for centuries. This compound is known for its various pharmacological activities, including anti-tumor, anti-inflammatory, and anti-diabetic effects . This compound has gained attention in recent years due to its potential therapeutic applications and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ginsenoside Rk1 can be synthesized through the heat treatment of ginsenosides found in Panax ginseng. The process involves steaming white ginseng in a hermetically sealed container at 98°C for 30 hours, followed by drying and further steaming for an additional 30-45 hours . This method selectively increases the content of ginsenosides Rg3, Rk1, and Rg5.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of ginsenosides from ginseng roots, followed by purification using high-performance liquid chromatography (HPLC). The extracted ginsenosides are then subjected to heat treatment to convert them into this compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Ginsenosid Rk1 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um seine Struktur zu modifizieren und seine pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid und Kaliumpermanganat werden zur Oxidation von Ginsenosid Rk1 verwendet.

    Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden zur Reduktion von Ginsenosid Rk1 eingesetzt.

    Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Alkylierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Ginsenosid Rk1, die möglicherweise verbesserte oder veränderte pharmakologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Ginsenoside Rk1 has been extensively studied for its anti-cancer effects across various types of malignancies. Research indicates that it exhibits significant inhibitory effects on cell proliferation and promotes apoptosis in several cancer cell lines.

Case Studies:

  • Cervical Cancer : A study demonstrated that this compound inhibits the proliferation of HeLa cells by blocking them in the G0/G1 phase and activating apoptotic pathways involving caspase 3 and PARP. The treatment resulted in increased apoptosis rates, indicating its potential as a therapeutic agent against cervical cancer .
  • Lung Squamous Cell Carcinoma : this compound was shown to induce apoptosis through calcium signaling pathways, leading to cell cycle arrest at the G1 phase. It effectively inhibited tumor growth in xenograft models with minimal toxicity .
  • Breast Cancer : Research involving MDA-MB-231 triple-negative breast cancer cells highlighted that this compound induces cell cycle arrest and apoptosis, showcasing its potential as a treatment for aggressive breast cancers .

The table below summarizes the anti-cancer effects of this compound across different studies:

Cancer TypeMechanism of ActionReference
Cervical CancerG0/G1 phase arrest, caspase activation
Lung Squamous Cell CarcinomaCalcium signaling-induced apoptosis
Triple-Negative Breast CancerInduction of apoptosis and cell cycle arrest

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in conditions such as Alzheimer's disease. Its mechanisms include anti-inflammatory and antioxidant properties that contribute to neuronal survival.

Case Studies:

  • Alzheimer's Disease : A recent study indicated that this compound improves cognitive impairments and mitigates pathological changes associated with Alzheimer's disease. It demonstrates superior efficacy compared to traditional treatments like donepezil, suggesting its potential as a multi-target therapeutic agent .
  • NMDA Receptor Inhibition : this compound acts as an antagonist at NMDA receptors, which are implicated in excitotoxicity related to neurodegenerative diseases. This action may protect against neuronal death caused by overactivation of these receptors .

Cardiovascular Health

Research has also highlighted the role of this compound in improving endothelial function and reducing oxidative stress, particularly in diabetic models.

Case Studies:

  • Endothelial Dysfunction : A study found that this compound ameliorates endothelial dysfunction by activating PPAR signaling pathways in diabetic mice, thus enhancing vascular health .

Vergleich Mit ähnlichen Verbindungen

Ginsenosid Rk1 ist unter den Ginsenosiden aufgrund seiner spezifischen pharmakologischen Aktivitäten und chemischen Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:

Diese Verbindungen weisen einige Ähnlichkeiten mit Ginsenosid Rk1 auf, unterscheiden sich jedoch in ihren spezifischen Wirkmechanismen und therapeutischen Anwendungen.

Biologische Aktivität

Ginsenoside Rk1 (G-Rk1) is a rare saponin derived from the ginseng plant, particularly through the steaming process of Panax ginseng. This compound has garnered attention for its diverse biological activities, particularly in cancer therapy and cellular protection. This article aims to synthesize findings from various studies to provide a comprehensive overview of the biological activity of G-Rk1.

Overview of this compound

  • Chemical Structure : G-Rk1 is a dammarane-type saponin, structurally similar to other ginsenosides but with unique properties due to its specific glycosylation.
  • Source : Primarily obtained from steamed ginseng, which enhances its bioavailability compared to other ginsenosides.

1. Anti-Cancer Effects

G-Rk1 has demonstrated significant anti-tumor effects across various cancer types, including liver, lung, cervical, colon, pancreatic, gastric, and breast cancers. The mechanisms through which G-Rk1 exerts these effects include:

  • Induction of Apoptosis : G-Rk1 triggers apoptosis in cancer cells by activating caspases and modulating mitochondrial membrane potential. For instance, studies have shown that treatment with G-Rk1 leads to increased levels of cleaved caspase-3 and caspase-9 in liver cancer cells (MHCC-97H) .
  • Cell Cycle Arrest : G-Rk1 induces cell cycle arrest at the G0/G1 phase in neuroblastoma cells, inhibiting their proliferation .
  • Inhibition of Metastasis : Research indicates that G-Rk1 can inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis .

Table 1: Summary of Anti-Cancer Activities of this compound

Cancer TypeMechanism of ActionReference
Liver CancerInduces apoptosis via caspase activation
Lung CancerInhibits cell proliferation
Gastric CancerInduces cell cycle arrest
NeuroblastomaInhibits invasion and migration
Breast CancerModulates apoptotic pathways

2. Nephroprotective Effects

G-Rk1 has shown protective effects against nephrotoxicity induced by cisplatin, a common chemotherapeutic agent. In studies involving human embryonic kidney cells (HEK-293), G-Rk1 treatment resulted in:

  • Increased Cell Viability : G-Rk1 significantly improved cell viability reduced by cisplatin.
  • Oxidative Stress Reduction : Treatment with G-Rk1 decreased reactive oxygen species (ROS) levels and lipid peroxidation products while enhancing glutathione levels .

Table 2: Protective Effects of this compound Against Cisplatin-Induced Nephrotoxicity

ParameterEffect of this compoundReference
Cell ViabilityIncreased
ROS LevelsDecreased
Glutathione LevelsIncreased
Lipid Peroxidation (MDA)Decreased

3. Anti-Inflammatory and Antioxidant Properties

G-Rk1 exhibits anti-inflammatory effects through the modulation of inflammatory cytokines and pathways. It has been noted to enhance cognitive functions and reduce insulin resistance as well .

Case Studies

Several case studies highlight the therapeutic potential of G-Rk1:

  • A systematic review identified 28 original studies demonstrating the anti-tumor activity of G-Rk1 across multiple cancer types, emphasizing its role in inhibiting cell viability and inducing apoptosis .
  • In vitro studies on neuroblastoma cells revealed that G-Rk1 not only induced apoptosis but also inhibited the metastatic ability of these cells, suggesting potential applications in treating aggressive cancers .

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Ginsenoside Rk1’s anti-tumor activity?

this compound induces apoptosis via caspase-3/8/9 activation and PARP cleavage, while suppressing Bcl-2 and NF-κB signaling. It also triggers ferroptosis by depleting glutathione and increasing lipid peroxidation in hepatocellular carcinoma cells . For experimental validation, use flow cytometry (Annexin V/PI staining) and Western blotting for apoptotic markers (Bax, cleaved caspases) and ferroptosis indicators (GPX4, ACSL4) .

Q. How does this compound improve endothelial dysfunction in diabetes?

Rk1 activates PPAR-α/β/γ isoforms, enhancing eNOS phosphorylation (Ser1177) to increase nitric oxide (NO) bioavailability. It also reduces oxidative stress via Nrf2/HO-1 pathway upregulation. Key methods include aortic ring assays for endothelium-dependent relaxation (ACh-induced) and DHE staining for ROS quantification .

Q. What methodologies are recommended for studying Rk1’s anti-inflammatory effects?

Use LPS-stimulated RAW264.7 macrophages to measure NO (Griess assay), cytokines (ELISA), and NF-κB/JAK2-STAT3 pathway activity (Western blot). Dose ranges: 10–40 μM for in vitro studies .

Advanced Research Questions

Q. How do contradictory findings on eNOS modulation by Rk1 in vitro vs. in vivo models arise?

In vitro (RAECs), Rk1 increases eNOS mRNA but not protein levels due to translational regulation. In vivo (DIO mice), Rk1 restores eNOS protein expression via PPAR-dependent mechanisms. Address discrepancies by comparing transcriptional vs. post-translational regulatory mechanisms and using PPAR antagonists (GW9662, GSK0660) in validation experiments .

Q. What experimental designs resolve conflicting data on Rk1’s dual roles in autophagy and apoptosis?

In hepatocellular carcinoma, Rk1 activates AMPK/mTOR-mediated autophagy (LC3-II upregulation) while inducing apoptosis via Bcl-2 suppression. Use autophagy inhibitors (3-MA) and apoptosis blockers (Z-VAD-FMK) to dissect cross-talk. Monitor autophagic flux (mCherry-GFP-LC3 reporters) and apoptotic markers concurrently .

Q. How does Rk1’s dosage variability affect efficacy in diabetic vascular models?

At 20 mg/kg/day (oral), Rk1 normalizes blood pressure and fasting blood glucose (FBG) in DIO mice, but 10 mg/kg/day only partially restores endothelial function. Optimize dosing using pharmacokinetic studies (plasma half-life: ~4.2 hrs) and tissue distribution analyses (liver vs. aortic accumulation) .

Q. What mechanisms explain Rk1’s cell-type-specific effects in cancer models?

In lung adenocarcinoma, Rk1 induces G1 arrest via NF-κB/PD-L1 downregulation, while in triple-negative breast cancer, it activates calcium-dependent ER stress (calpain-caspase-12 axis). Perform comparative transcriptomics (RNA-seq) across cell lines (A549 vs. MDA-MB-231) and validate using calcium chelators (BAPTA-AM) .

Q. Methodological Guidance

Q. How to evaluate Rk1’s anti-angiogenic activity in retinal vascular leakage models?

Use diabetic mice with VEGF-induced retinal permeability. Quantify leakage via Evans Blue assay and tight junction integrity (ZO-1/claudin-5 immunofluorescence). Dose: 5–10 mg/kg intraperitoneal for 7 days .

Q. What in vitro systems best model Rk1’s metabolic interactions?

Primary hepatocytes or HepG2 cells under high glucose (30–44 mM) to mimic diabetic conditions. Assess insulin signaling (Akt phosphorylation) and lipid metabolism (PPAR-γ luciferase reporters) .

Q. How to address low bioavailability challenges in preclinical studies?

Use nanoparticle encapsulation (e.g., PLGA) to enhance solubility. Monitor bioavailability via LC-MS/MS in plasma and target tissues. Reference pharmacokinetic parameters: Cmax = 1.2 μg/mL at 2 hrs (20 mg/kg oral) .

Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10,23-38,43-50H,3,9,11-20H2,1-2,4-8H3/t23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDWBAISZWOAHD-MHOSXIPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.